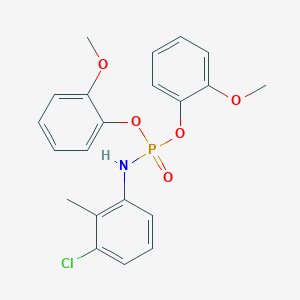![molecular formula C16H28Cl2N2O4 B4969909 1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B4969909.png)
1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methoxyphenoxy)-2-propanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives involves multiple steps, including acetylation, reaction with piperazine, and subsequent deacetylation to obtain the target product. These processes result in compounds with specific physical and chemical properties, confirmed through various spectroscopic techniques such as IR, 1HNMR, and MS, yielding a significant product yield of over 56.9% (Wang Xiao-shan, 2011).
Molecular Structure Analysis
The molecular structure of similar piperazine derivatives has been elucidated using NMR spectroscopy, including DEPT, H-H COSY, HMQC, and HMBC techniques. These studies provide complete NMR assignments for these compounds, offering insights into their complex molecular frameworks (Bing‐Yi Qin et al., 2005).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions include hydrolysis in aqueous solutions, investigated through kinetic studies that reveal the influence of pH, temperature, and other factors on their stability and reactivity (I. Muszalska, 2004).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as their stability and solubility, have been characterized using various analytical methods. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to assess the purity and decomposition of these compounds, revealing their behavior under different conditions (I. Muszalska et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4.2ClH/c1-21-15-2-4-16(5-3-15)22-13-14(20)12-18-8-6-17(7-9-18)10-11-19;;/h2-5,14,19-20H,6-13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUOOLCYKZJKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4969848.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B4969859.png)
![N-[4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4969867.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide](/img/structure/B4969875.png)

![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4969893.png)
![N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4969897.png)
![N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4969898.png)
![5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine](/img/structure/B4969904.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4969922.png)